molecular formula C18H15NO3 B11837678 3-Formylphenethyl indolizine-7-carboxylate

3-Formylphenethyl indolizine-7-carboxylate

Cat. No.: B11837678
M. Wt: 293.3 g/mol
InChI Key: NDYSQACGVQNHGM-UHFFFAOYSA-N
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Description

3-Formylphenethyl indolizine-7-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a formyl group, a phenethyl group, and a carboxylate group attached to the indolizine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenethyl indolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the use of 2-alkylpyridines as starting materials, which undergo oxidation and subsequent cyclization to form the indolizine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenethyl indolizine-7-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-Carboxyphenethyl indolizine-7-carboxylate.

    Reduction: 3-Hydroxyphenethyl indolizine-7-carboxylate.

    Substitution: Depending on the substituent, various derivatives of the compound can be formed.

Mechanism of Action

The mechanism of action of 3-Formylphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylphenethyl indolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(3-formylphenyl)ethyl indolizine-7-carboxylate

InChI

InChI=1S/C18H15NO3/c20-13-15-4-1-3-14(11-15)7-10-22-18(21)16-6-9-19-8-2-5-17(19)12-16/h1-6,8-9,11-13H,7,10H2

InChI Key

NDYSQACGVQNHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCOC(=O)C2=CC3=CC=CN3C=C2

Origin of Product

United States

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